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molecular formula C12H18BrClN4O2 B8807432 (3-((5-Bromo-2-chloro-4-pyrimidinyl)amino)propyl)-carbamic acid tert-butyl ester

(3-((5-Bromo-2-chloro-4-pyrimidinyl)amino)propyl)-carbamic acid tert-butyl ester

Cat. No. B8807432
M. Wt: 365.65 g/mol
InChI Key: FQFILJKFZCVHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312225B2

Procedure details

A solution of 6.1 g (26.6 mmol) of 5-bromo-2,4-dichloro-pyrimidine in 100 ml of acetonitrile is mixed successively with 5.0 g (28.7 mmol) of N-boc-1,3-diaminopropane and 4.5 ml (32.4 mmol) of triethylamine and stirred for 3.5 hours at room temperature. The batch is diluted with 200 ml of ethyl acetate. It is washed with saturated NaCl solution, citric acid (10%), saturated NaHCO3 solution as well as saturated NaCl solution. The combined organic phases are dried (Na2SO4), filtered and concentrated by evaporation. 9.7 g (26.6 mmol, corresponding to 100% of theory) of the product is obtained.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[C:10]([NH:17][CH2:18][CH2:19][CH2:20][NH2:21])([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].C(N(CC)CC)C>C(#N)C.C(OCC)(=O)C>[C:13]([O:12][C:10](=[O:11])[NH:17][CH2:18][CH2:19][CH2:20][NH:21][C:3]1[C:2]([Br:1])=[CH:7][N:6]=[C:5]([Cl:8])[N:4]=1)([CH3:16])([CH3:14])[CH3:15]

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCCN
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
It is washed with saturated NaCl solution, citric acid (10%), saturated NaHCO3 solution as well as saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
9.7 g (26.6 mmol, corresponding to 100% of theory) of the product is obtained

Outcomes

Product
Details
Reaction Time
3.5 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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